molecular formula C10H13BF3KO2 B8003796 Potassium 2-benzyloxyethoxymethyltrifluoroborate

Potassium 2-benzyloxyethoxymethyltrifluoroborate

Cat. No.: B8003796
M. Wt: 272.12 g/mol
InChI Key: SICKOWGKOAHMND-UHFFFAOYSA-N
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Description

Potassium 2-benzyloxyethoxymethyltrifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds have gained significant attention due to their unique properties, such as being air and moisture stable, making them easier to handle compared to other boron-based reagents .

Preparation Methods

The synthesis of Potassium 2-benzyloxyethoxymethyltrifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This method is efficient and provides a stable product that can be used in various applications . Industrial production methods often employ continuous-flow chemistry to scale up the synthesis, ensuring consistent quality and yield .

Chemical Reactions Analysis

Potassium 2-benzyloxyethoxymethyltrifluoroborate undergoes several types of chemical reactions, including:

Scientific Research Applications

Potassium 2-benzyloxyethoxymethyltrifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 2-benzyloxyethoxymethyltrifluoroborate in cross-coupling reactions involves the formation of a boronate complex, which then undergoes transmetalation with a palladium catalyst. This process forms a new carbon-carbon bond, which is crucial in the synthesis of various organic compounds . The trifluoroborate group acts as a stable, yet reactive, intermediate that facilitates these transformations.

Comparison with Similar Compounds

Compared to other boron-based reagents, Potassium 2-benzyloxyethoxymethyltrifluoroborate offers several advantages:

Similar compounds include:

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium alkyltrifluoroborates

These compounds share similar stability and reactivity profiles but differ in their specific applications and reactivity patterns .

Properties

IUPAC Name

potassium;trifluoro(2-phenylmethoxyethoxymethyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF3O2.K/c12-11(13,14)9-16-7-6-15-8-10-4-2-1-3-5-10;/h1-5H,6-9H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICKOWGKOAHMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCCOCC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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